

Spectroscopic Profile of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-Methoxy-3-(trifluoromethoxy)benzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic properties of **4-Methoxy-3-(trifluoromethoxy)benzaldehyde**. Due to the limited availability of experimentally derived data in peer-reviewed literature, this document combines predicted spectroscopic data with generalized, detailed experimental protocols for acquiring such data. This information is crucial for the synthesis verification, quality control, and further application of this compound in research and development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Methoxy-3-(trifluoromethoxy)benzaldehyde**.

Mass Spectrometry

Mass spectrometry data is critical for determining the molecular weight and fragmentation pattern of a compound. The following data is based on predicted values.^[1]

Adduct	Predicted m/z
[M+H] ⁺	221.04201
[M+Na] ⁺	243.02395
[M-H] ⁻	219.02745
[M+NH ₄] ⁺	238.06855
[M] ⁺	220.03418

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of a molecule. The following are expected chemical shift ranges for the protons and carbons in **4-Methoxy-3-(trifluoromethoxy)benzaldehyde**, based on typical values for similar functional groups.

¹H NMR (Expected Chemical Shifts in CDCl₃)

Protons	Expected Chemical Shift (ppm)	Multiplicity
Aldehyde (-CHO)	9.8 - 10.0	Singlet
Aromatic (Ar-H)	7.0 - 7.8	Multiplet
Methoxy (-OCH ₃)	3.8 - 4.0	Singlet

¹³C NMR (Expected Chemical Shifts in CDCl₃)

Carbon Atom	Expected Chemical Shift (ppm)
Aldehyde (C=O)	189 - 192
Aromatic (C-O)	150 - 165
Aromatic (C-OCF ₃)	140 - 155 (quartet)
Aromatic (C-H)	110 - 135
Methoxy (-OCH ₃)	55 - 57
Trifluoromethoxy (-OCF ₃)	118 - 122 (quartet)

¹⁹F NMR (Expected Chemical Shifts in CDCl₃)

Fluorine Atoms	Expected Chemical Shift (ppm)
Trifluoromethoxy (-OCF ₃)	-58 to -60

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following are characteristic absorption bands expected for **4-Methoxy-3-(trifluoromethoxy)benzaldehyde**.

Functional Group	Expected Wavenumber (cm ⁻¹)
C-H (aldehyde)	2820 - 2850, 2720 - 2750
C=O (aldehyde)	1690 - 1715
C=C (aromatic)	1580 - 1600, 1450 - 1500
C-O-C (ether)	1250 - 1300 (asymmetric), 1000 - 1100 (symmetric)
C-F (trifluoromethoxy)	1100 - 1200

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **4-Methoxy-3-(trifluoromethoxy)benzaldehyde** (approximately 10-20 mg) would be prepared in deuterated chloroform (CDCl_3 , ~0.7 mL). The sample would then be transferred to a 5 mm NMR tube. ^1H , ^{13}C , and ^{19}F NMR spectra would be recorded on a 400 MHz (or higher) spectrometer at room temperature. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm for ^1H and ^{13}C).

Infrared (IR) Spectroscopy

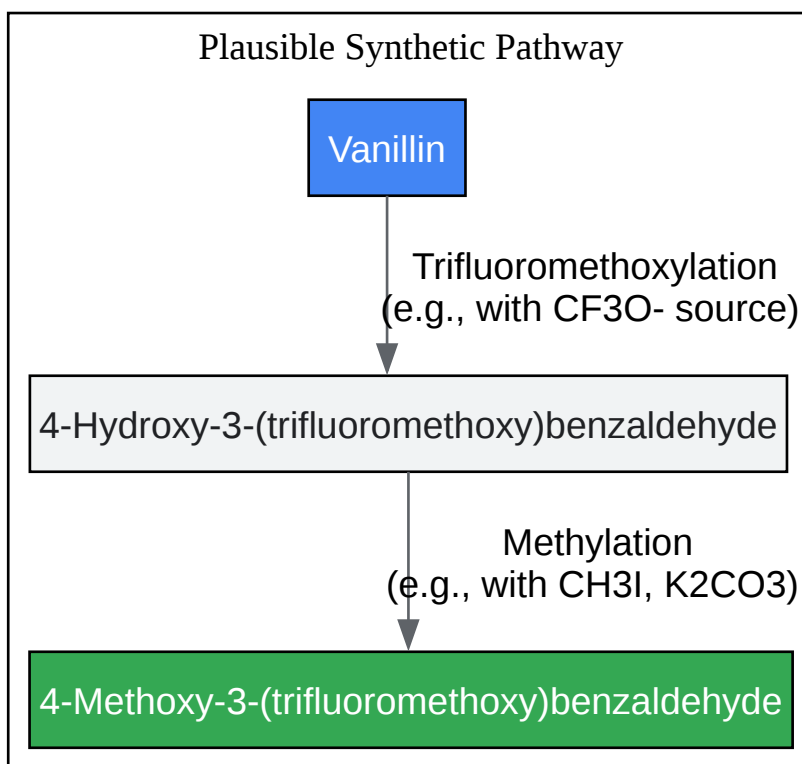
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the liquid sample would be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, for a solid sample, an Attenuated Total Reflectance (ATR) accessory could be used. The spectrum would be recorded over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectral data would be acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) would be injected into the GC, which would be equipped with a capillary column (e.g., DB-5). The oven temperature would be programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation. The mass spectrometer would be operated in electron ionization (EI) mode at 70 eV, and the mass-to-charge ratio (m/z) of the resulting fragments would be recorded.

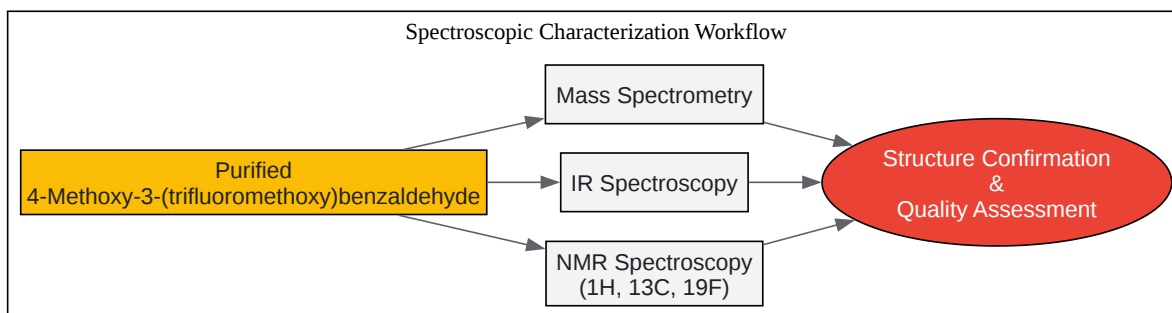
Visualizations

The following diagrams illustrate a plausible synthetic pathway and the general workflow for the characterization of **4-Methoxy-3-(trifluoromethoxy)benzaldehyde**.



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A plausible synthetic route to the target compound.



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General workflow for spectroscopic characterization.

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References

- 1. PubChemLite - 4-methoxy-3-(trifluoromethoxy)benzaldehyde (C₉H₇F₃O₃) [pubchemlite.lcsb.uni.lu]
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